molecular formula C10H9N3O3 B351435 methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate CAS No. 408327-37-7

methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B351435
CAS No.: 408327-37-7
M. Wt: 219.2g/mol
InChI Key: NXRGQUOVVSKIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate is unique due to its specific triazole ring structure and the presence of both phenyl and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 408327-37-7) is a compound belonging to the triazole class, characterized by its unique structural features that include a hydroxyl group at the 5-position and a carboxylate group at the 4-position. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.20 g/mol
  • Structural Significance : The presence of the hydroxyl and carboxylate groups enhances solubility and reactivity, contributing to its biological activity.

Pharmacological Properties

Compounds with a triazole moiety are known for their diverse pharmacological activities. This compound has been investigated for various biological activities:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 Value (µM)
HeLa12.07
MCF-78.55
A5497.01

These values suggest that the compound may act by disrupting microtubule dynamics and inducing apoptosis in cancer cells .

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This effect is attributed to its ability to interfere with key signaling pathways involved in inflammation .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Compound NameKey Features
Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylateLacks hydroxyl group at the 5-position
Ethyl 5-(difluoro)-triazole derivativeContains fluorine substituents
5-Methyltriazole carboxylic acidSimilar carboxylic acid functionality

The hydroxyl group significantly enhances solubility and reactivity in biological systems, potentially increasing the compound's bioavailability and efficacy compared to other derivatives.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

Study on Anticancer Activity

A study conducted by Wei et al. demonstrated that triazole derivatives could inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase in cancer cells. The study highlighted that compounds with similar structural motifs exhibited IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory effects of triazole compounds revealed that they could inhibit MAPK signaling pathways, which are crucial in inflammatory responses. The study indicated that methyl 5-hydroxy derivatives showed enhanced inhibition compared to other triazoles .

Q & A

Basic Question: What are the standard synthetic methodologies for preparing methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted cyclization to construct the triazole core. Key steps include:

Precursor preparation : React phenyl azide with methyl propiolate under CuSO₄·5H₂O/sodium ascorbate catalysis to form the triazole backbone.

Hydroxylation : Introduce the 5-hydroxy group via oxidation (e.g., using H₂O₂/FeCl₃) or hydrolysis of a protected intermediate.

Purification : Recrystallize from ethanol/water or use silica gel chromatography .

Basic Question: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–293 K.

Structure solution : Employ direct methods in SHELXT or charge-flipping algorithms.

Refinement : Refine anisotropically using SHELXL (for H-atom placement and displacement parameters). Validate geometry with WinGX/ORTEP .

Intermediate Question: What experimental assays are used to evaluate its biological activity?

Methodological Answer:
Common assays include:

Assay Type Protocol Target
Antimicrobial Broth microdilution (CLSI guidelines) against S. aureus and C. albicansMIC (Minimum Inhibitory Concentration)
Anticancer MTT assay on HeLa or MCF-7 cell linesIC₅₀ (Half-maximal inhibition)
Enzyme Inhibition Fluorescence-based assays for CYP450 isoformsBinding affinity (Kᵢ)
Complement with molecular docking (AutoDock Vina) to predict binding modes .

Advanced Question: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Methodological Answer:

Cross-validation : Compare results from SHELXL and Olex2 refinement pipelines.

Twinned data analysis : Use PLATON to check for pseudo-symmetry or twinning.

High-resolution datasets : Collect data at synchrotron sources (e.g., λ = 0.5 Å) to improve resolution (<0.8 Å).

Theoretical benchmarking : Compare experimental bond lengths with DFT-optimized structures (e.g., Gaussian 16/B3LYP) .

Advanced Question: How does microwave-assisted synthesis improve yield compared to conventional methods?

Methodological Answer:
Microwave irradiation enhances reaction efficiency via dielectric heating:

Parameter Conventional Microwave
Time 12–24 h15–30 min
Yield 60–70%85–92%
Byproducts ModerateMinimal
Example protocol: React precursors in DMF at 120°C (300 W, 20 min). Monitor via TLC .

Intermediate Question: What strategies optimize solubility for in vitro assays?

Methodological Answer:

Co-solvent systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes.

pH adjustment : Prepare buffered solutions (pH 7.4) with sodium bicarbonate.

Surfactants : Add Tween-80 (0.1% w/v) for hydrophobic derivatives.
Validate solubility via dynamic light scattering (DLS) .

Advanced Question: How to design structure-activity relationship (SAR) studies for triazole derivatives?

Methodological Answer:

Core modifications : Replace the phenyl group with fluorophenyl or thiophene (synthesize via Sonogashira coupling).

Functional group tuning : Substitute the 5-hydroxy with amino or nitro groups.

Bioisosterism : Replace the carboxylate with sulfonamide or phosphonate.
Evaluate changes via comparative IC₅₀/Kᵢ profiling and QSAR modeling (e.g., CoMFA) .

Basic Question: How to assess compound stability under physiological conditions?

Methodological Answer:

HPLC-UV stability assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 h.

NMR monitoring : Track degradation peaks (¹H NMR, D₂O, 400 MHz).

LC-MS identification : Characterize degradation products (e.g., hydrolyzed carboxylate) .

Advanced Question: What computational tools predict interactions with biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 4UX9 for CYP450).

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

Pharmacophore modeling : Generate models with LigandScout using active conformers .

Intermediate Question: What green chemistry approaches apply to its synthesis?

Methodological Answer:

Solvent-free synthesis : Use ball milling for azide-alkyne cycloaddition.

Biocatalysis : Employ lipases (e.g., CAL-B) for regioselective ester hydrolysis.

Recyclable catalysts : Immobilize Cu NPs on magnetic Fe₃O₄@SiO₂ .

Properties

IUPAC Name

methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-10(15)8-9(14)13(12-11-8)7-5-3-2-4-6-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGQUOVVSKIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.